1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone
Overview
Description
Synthesis Analysis
The synthesis of oxazolo[4,5-b]pyridines and related compounds often involves innovative methodologies for constructing the oxazolo[4,5-b]pyridine skeleton. For example, a method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation highlights a metal-free approach to create these compounds with high yields and short reaction times (Zheng et al., 2014). Another study focuses on the preparation of oxazolo[4,5-b]pyridine-2(3H)-one through cyclization, showcasing the effects of solvents and reactant ratios on the reaction outcome (Ji-we, 2013).
Molecular Structure Analysis
The molecular structure of 1-Oxazolo[4,5-b]pyridin-2-yl-1-dodecanone and similar compounds has been elucidated using various spectroscopic techniques. For instance, the structure of oxazolo[4,5-b]pyridine-2(3H)-thione was confirmed through PMR, IR, and mass spectra, supported by x-ray diffraction and PMR spectroscopy (Aliev et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving 1-Oxazolo[4,5-b]pyridin-2-yl-1-dodecanone derivatives are diverse, including oxidative C(sp3)-H functionalization to prepare triazolo[4,3-a]pyridines, showcasing wide substrate scope and functional group tolerance (Weng et al., 2019). Another study describes the synthesis of oxazolo[5,4-b]pyridines by heating iminophosphoranes and alkylideneoxazol-5(4H)-ones, demonstrating the reaction's efficiency (Gelmi et al., 1992).
Physical Properties Analysis
The physical properties of 1-Oxazolo[4,5-b]pyridin-2-yl-1-dodecanone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Research in this area provides valuable information for the application and handling of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with different reagents, are key areas of study. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin as a homogeneous catalyst for the synthesis of oxazolo[4,5-b]pyridines under solvent-free conditions illustrates the exploration of novel reaction conditions and catalysts to enhance the synthesis efficiency and yield (Hojati et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)dodecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-10-12-15(21)18-20-17-16(22-18)13-11-14-19-17/h11,13-14H,2-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWBDQAPIZBSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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